5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a brominated derivative of imidazo[1,2-a]pyridine, a class of heterocyclic aromatic organic compounds This compound is characterized by its fused bicyclic structure, which includes a pyridine ring and an imidazole ring
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various biological targets.
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against various diseases , indicating that they may interact with their targets in a way that modulates biological activity.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against various diseases , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against various diseases , suggesting that they may induce a range of molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through a cyclization reaction involving 2-aminopyridine and a suitable ketone or aldehyde under acidic or basic conditions.
Bromination: : The imidazo[1,2-a]pyridine core is then brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Methylation: : The 2-position of the imidazo[1,2-a]pyridine core is methylated using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also emphasized to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Coupling Reactions: : Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to form carbon-carbon bonds.
Oxidation: : KMnO4, H2CrO4, and hydrogen peroxide (H2O2).
Reduction: : LiAlH4, H2, and sodium borohydride (NaBH4).
Substitution: : NBS, bromine, and various nucleophiles.
Coupling Reactions: : Palladium catalysts, boronic acids, and bases.
Oxidation: : Carboxylic acids, aldehydes, and ketones.
Reduction: : Alcohols and amines.
Substitution: : Various substituted imidazo[1,2-a]pyridines.
Coupling Reactions: : Biaryl compounds and heterocyclic compounds.
Scientific Research Applications
5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has found applications in various fields:
Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antituberculosis agents and anticancer drugs.
Organic Synthesis: : It is used as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: : Its unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparison with Similar Compounds
5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is structurally similar to other imidazo[1,2-a]pyridine derivatives, such as 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. its unique bromine substitution at the 5-position and carboxylic acid group at the 3-position distinguish it from other analogs. These structural differences can lead to variations in reactivity, biological activity, and physical properties.
List of Similar Compounds
7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
5-Iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
5-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-6(10)3-2-4-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBQXAANTCSNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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